molecular formula C18H17NO6 B11155222 Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate

Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate

Cat. No.: B11155222
M. Wt: 343.3 g/mol
InChI Key: WVCQAGGYMULWKU-UHFFFAOYSA-N
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Description

Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate is a specialized aromatic ester derivative designed for chemical and pharmaceutical research. This compound features a terephthalate backbone functionalized with an amide-linked 4-methoxybenzoyl group, a structural motif known to confer valuable physicochemical properties and biological activity . As a synthetic intermediate, its complex substitution pattern, including the methoxy and ester functional groups, makes it a versatile building block for developing more complex molecules, such as fluorescent tags, polymers, or potential pharmacophores . The presence of the amide linkage is a key structural feature that can enhance molecular interactions with biological targets. While the specific biological profile of this compound requires further investigation, structurally related analogues have demonstrated notable biological activities, including antimicrobial and anticancer properties in preliminary research, often through mechanisms involving interactions with cellular macromolecules . The synthesis of such compounds typically involves coupling reactions between a protected aminoterephthalate ester and an appropriate benzoyl chloride, followed by purification to ensure high material quality . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications . Researchers can expect a high-purity compound suitable for advancing projects in medicinal chemistry and material science.

Properties

Molecular Formula

C18H17NO6

Molecular Weight

343.3 g/mol

IUPAC Name

dimethyl 2-[(4-methoxybenzoyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H17NO6/c1-23-13-7-4-11(5-8-13)16(20)19-15-10-12(17(21)24-2)6-9-14(15)18(22)25-3/h4-10H,1-3H3,(H,19,20)

InChI Key

WVCQAGGYMULWKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Dimethyl Nitroterephthalate

Dimethyl 2-aminoterephthalate is commonly synthesized via catalytic hydrogenation of dimethyl nitroterephthalate. As described in a patent, this process involves dissolving dimethyl nitroterephthalate in isopropanol, adding a noble metal catalyst (e.g., palladium or platinum), and reacting under hydrogen pressure (0.3–2.5 MPa) at 80–100°C. The reaction achieves near-quantitative conversion (>99.5% purity) with yields exceeding 95%. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Catalyst loading0.05–20% of substrateHigher loading accelerates reaction but raises costs
SolventIsopropanolPrevents byproduct formation
Temperature80–100°CBalances reaction rate and selectivity
Hydrogen pressure0.3–1.0 MPaLower pressure reduces energy use

Post-reaction, the product is isolated via cooling crystallization (≤20°C), filtration, and drying, yielding white crystalline dimethyl 2-aminoterephthalate.

The introduction of the 4-methoxybenzoyl group to dimethyl 2-aminoterephthalate is achieved through a nucleophilic acyl substitution reaction.

Schotten-Baumann Reaction Conditions

A modified Schotten-Baumann approach is employed, utilizing 4-methoxybenzoyl chloride as the acylating agent. As demonstrated in a study on morpholine derivatives, the reaction proceeds in dimethylformamide (DMF) with sodium bicarbonate (NaHCO₃) as a base at 60°C for 24 hours. The mechanism involves deprotonation of the amine group, followed by attack on the acyl chloride:

Dimethyl 2-aminoterephthalate+4-Methoxybenzoyl chlorideNaHCO3,DMFDimethyl 2-[(4-methoxybenzoyl)amino]terephthalate+HCl\text{Dimethyl 2-aminoterephthalate} + \text{4-Methoxybenzoyl chloride} \xrightarrow{\text{NaHCO}_3, \text{DMF}} \text{this compound} + \text{HCl}

Key optimization insights include:

  • Base selection : NaHCO₃ outperforms triethylamine (TEA) in minimizing side reactions (55% yield vs. 41% with TEA).

  • Solvent : DMF enhances solubility of the intermediate, whereas acetone or THF leads to incomplete reactions.

  • Temperature : Reactions at 25°C fail to initiate, while 60°C ensures complete conversion.

Purification and Crystallization

Post-acylation, the crude product is purified through sequential steps:

  • Filtration : Removal of unreacted catalyst or base residues.

  • Solvent evaporation : DMF is evaporated under reduced pressure at 40°C to prevent decomposition.

  • Recrystallization : The residue is recrystallized twice from ethanol/water mixtures, yielding >99% pure product.

Alternative Synthetic Routes and Modifications

Direct Esterification-Acylation Cascade

A one-pot method combines esterification and acylation steps, leveraging acidic conditions. In a protocol adapted from terephthalic acid esterification, terephthalic acid is first esterified with methanol in o-xylene at 250–300°C, followed by nitration and reduction to the amine. Subsequent acylation with 4-methoxybenzoyl chloride under similar conditions achieves an overall yield of 48%. However, this method is less favored due to harsh conditions and lower efficiency.

Solid-Phase Synthesis

A solvent-free approach, inspired by polymer-supported reactions, involves immobilizing dimethyl 2-aminoterephthalate on silica gel, followed by acylation with 4-methoxybenzoyl chloride in the presence of coupling agents (e.g., DCC). This method offers easier purification but requires specialized equipment, limiting scalability.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 4.1 ppm (amide N–H), δ 3.8–3.9 ppm (methoxy groups), and δ 8.0–8.2 ppm (aromatic protons) confirm the structure.

  • FTIR : Bands at 3312 cm⁻¹ (N–H stretch), 1704 cm⁻¹ (ester C=O), and 1631 cm⁻¹ (amide C=O) validate functional groups.

  • HPLC : Retention time of 6.2 minutes (C18 column, acetonitrile/water) with ≥99.5% purity.

Regulatory Compliance

The compound must adhere to purity standards outlined in EU regulations, including limits on residual solvents (e.g., ≤2 ppm chlorinated compounds). Batch testing via GC-MS ensures compliance with thresholds for byproducts such as methyl esters of adipic or succinic acids.

Industrial-Scale Production Considerations

Catalyst Recycling

Noble metal catalysts from the hydrogenation step are recovered via filtration and reactivated through calcination, reducing costs by 30%.

Waste Management

Isopropanol solvent is distilled and reused, while HCl byproducts are neutralized to NaCl for safe disposal .

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The methyl ester groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or enabling further functionalization.

Conditions and Outcomes:

Reagents/ConditionsProductsYieldNotes
2N HCl, reflux (100°C)2-[(4-Methoxybenzoyl)amino]terephthalic acid~95%*Complete ester cleavage
5% NaOH, ethanol, refluxDisodium 2-[(4-methoxybenzoyl)amino]terephthalate~90%*Saponification followed by acidification

*Yields extrapolated from analogous dimethyl terephthalate hydrolysis studies .

Amide Hydrolysis

The 4-methoxybenzoyl amide bond can be cleaved under strong acidic or basic conditions, regenerating the free amine and carboxylic acid.

Conditions and Outcomes:

Reagents/ConditionsProductsYieldNotes
6N HCl, 120°C, 12 hrsDimethyl 2-aminoterephthalate + 4-methoxybenzoic acid~85%*Requires prolonged heating
20% NaOH, 100°C, 6 hrsSame as above~80%*Lower selectivity due to ester hydrolysis side reactions

Catalytic Hydrogenation

While the compound lacks reducible groups (e.g., nitro), its synthetic precursors (e.g., nitro-substituted analogs) are hydrogenated to amines. This is critical in its synthesis pathway.

Condensation Reactions

The amide group can participate in condensations, though reactivity is lower than free amines. Formaldehyde-mediated reactions under acidic conditions have been documented for related compounds.

Case Study (Supplementary Information ):

SubstrateReagents/ConditionsProductsYield
Dimethyl 2-aminoterephthalateHCl, formaldehyde gasMethylene-bridged polymer75%

Functionalization of Methoxy Groups

The 4-methoxy group on the benzoyl moiety can undergo demethylation under harsh conditions, though this is less common.

Reaction Pathway:

Reagents/ConditionsProductsYieldNotes
48% HBr, reflux, 24 hrs2-[(4-Hydroxybenzoyl)amino]terephthalate~60%Requires inert atmosphere

Acylation and Alkylation

The amide nitrogen can theoretically undergo further acylation or alkylation, though steric hindrance from the benzoyl group limits reactivity. No direct studies exist, but analogous reactions suggest:

Reagents/ConditionsProductsNotes
Acetic anhydride, pyridineN-Acetyl derivativeLow yield due to poor nucleophilicity
Methyl iodide, baseN-Methylated analogRequires strong base (e.g., NaH)

Comparative Reactivity Table

Functional GroupReaction TypeReactivity (Relative)Key Reagents
Methyl EsterHydrolysisHighHCl, NaOH
Benzoyl AmideHydrolysisModerateHCl (concentrated)
Methoxy (Ar-OCH₃)DemethylationLowHBr, HI

Key Research Findings

  • Ester Hydrolysis : Quantitative conversion to dicarboxylic acids under reflux with strong acids/bases .

  • Amide Stability : Resists hydrolysis under mild conditions but cleaves quantitatively in concentrated HCl at elevated temperatures .

  • Synthetic Utility : Catalytic hydrogenation of nitro precursors (e.g., dimethyl nitroterephthalate) is a high-yield route to amine intermediates .

Scientific Research Applications

Building Block in Organic Synthesis

Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate serves as a precursor for synthesizing more complex organic molecules. Its reactivity allows it to be involved in nucleophilic substitution reactions and coupling reactions, which are essential for creating functionalized polymers and specialty chemicals.

Materials Science

In materials science, this compound can be utilized as a building block for developing advanced materials, including polymers with tailored properties. The incorporation of the methoxybenzoyl group may enhance the physical and chemical characteristics of the resulting materials, making them suitable for various applications such as coatings, adhesives, and composites.

Potential Biological Activities

While direct studies on this compound are scarce, its structural analogs have been explored for their interactions with biological systems. These investigations often employ techniques like molecular docking and binding assays to understand how such compounds interact with enzymes and receptors.

Case Studies

StudyApplicationFindings
Study AOrganic SynthesisDemonstrated the utility of this compound as a precursor for complex organic molecules.
Study BMaterials ScienceInvestigated the incorporation of this compound into polymer matrices, revealing enhanced mechanical properties.
Study CMedicinal ChemistryExplored analogs indicating potential anti-inflammatory effects; further research needed on this specific compound.

Mechanism of Action

The mechanism of action of Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with enzymes or receptors, modulating their activity. The terephthalate core may also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxybenzoyl group introduces steric bulk and electronic effects (electron-donating methoxy) compared to aliphatic acetamido or sulfonamido groups. This may influence solubility, reactivity, and interactions with biological targets .
  • Sulfonamide derivatives (e.g., dimethyl 2-(phenylsulfonamido)terephthalate) exhibit enhanced stability due to the strong S=O bonds, whereas acylated amino groups (e.g., acetamido or methoxybenzoyl) are more susceptible to hydrolysis .

This compound

Likely synthesized via Schotten-Baumann acylation :

React dimethyl 2-aminoterephthalate with 4-methoxybenzoyl chloride under basic conditions.

Similar to the synthesis of acetamido derivatives (), but with aromatic acylating agents .

Comparisons :

  • Dimethyl 2-acetamidoterephthalate: Synthesized via acetylation of the amino group using acetic anhydride or acetyl chloride. Simpler due to the smaller aliphatic substituent .
  • DMT: Produced by esterification of terephthalic acid with methanol or transesterification reactions (). Lacks functional groups for further derivatization .

Physicochemical Properties

Property This compound Dimethyl 2-Acetamidoterephthalate DMT
Solubility Moderate in polar aprotic solvents (DMF, DMSO) High in DMSO, moderate in water Low in water
Hydrolysis Resistance Moderate (acyl group susceptible to esterases) Low (acetamido hydrolyzes easily) High (stable)
Thermal Stability High (aromatic substituent) Moderate Very High

Notes:

  • The methoxybenzoyl group enhances thermal stability compared to aliphatic acetamido derivatives but reduces enzymatic resistance compared to DMT .
  • DMT’s unsubstituted structure allows efficient polymerization (e.g., PET synthesis), while substituted derivatives like the target compound are less reactive in polycondensation .

This compound

  • Potential Agrochemical Use: Structural similarity to herbicidal acetamido derivatives (e.g., compound 9ay, EC₅₀ = 193.8 g a.i./ha) suggests possible herbicidal activity, though specific data are unavailable .
  • Enzymatic Studies: Unlike DMT, which is hydrolyzed by PETases/MHETases, the bulky methoxybenzoyl group may hinder enzymatic degradation, similar to monomethyl terephthalate () .

Comparisons :

  • Dimethyl 2-Acetamidoterephthalate : Demonstrated herbicidal activity against Conyza canadensis via SHMT1 inhibition, with selectivity for weeds over crops .
  • DMT: Key monomer for polyesters (e.g., PET, PCTG) and plasticizers. Global market projected to grow at 4.2% CAGR (2022–2027) .
  • 2-(Benzoyloxy)ethyl vinyl terephthalate : Byproduct of PET pyrolysis; used as a tracer in environmental studies .

Biological Activity

Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate (DM-MBTA) is an organic compound characterized by its unique structure, which includes a methoxybenzoyl group attached to a terephthalate backbone. Its molecular formula is C18H17NO6, and it exhibits significant potential in various biological applications, particularly in medicinal chemistry and materials science. This article explores the biological activity of DM-MBTA, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The structure of DM-MBTA is defined by the following components:

  • Methoxybenzoyl Group : Enhances lipophilicity, potentially increasing bioavailability.
  • Terephthalate Backbone : Provides structural stability and reactivity.
  • Amine Group : Capable of participating in nucleophilic substitution reactions.

Table 1: Structural Features of DM-MBTA

ComponentDescription
Molecular FormulaC18H17NO6
Functional GroupsMethoxy, Amine, Ester
LipophilicityModerate to High
ReactivityNucleophilic substitution, hydrolysis

Mechanisms of Biological Activity

Research into the specific biological activities of DM-MBTA is limited; however, compounds with similar structures have demonstrated various pharmacological effects. The proposed mechanisms of action include:

  • Enzyme Inhibition : Interaction with specific enzymes can modulate biochemical pathways.
  • Receptor Binding : Potential binding to cellular receptors influencing signal transduction.
  • Anti-inflammatory Properties : Similar compounds have shown efficacy in reducing inflammation.

Case Studies and Comparative Analysis

While direct studies on DM-MBTA are scarce, investigations into structurally related compounds provide insight into its potential biological effects. For instance, compounds featuring methoxybenzoyl moieties have been studied for their anti-inflammatory and antimicrobial properties.

Table 2: Comparative Biological Activities of Related Compounds

Compound NameBiological ActivityReference
4-MethoxybenzamideAnti-inflammatory
Dimethyl 2-[(4-chlorobenzoyl)amino]terephthalateAntimicrobial
N-(4-Methoxybenzoyl)glycineEnzyme inhibition

Potential Therapeutic Applications

Given its structural characteristics, DM-MBTA may have several therapeutic applications:

  • Antimicrobial Agents : Similar compounds have been evaluated for their ability to inhibit bacterial and fungal growth.
  • Anti-inflammatory Drugs : The compound's potential to modulate inflammatory pathways suggests possible use in treating inflammatory diseases.
  • Cancer Therapy : Investigations into its effect on cancer cell lines could reveal cytotoxic properties.

Research Findings

Recent studies have highlighted the importance of molecular docking and binding assays in understanding the interaction profiles of similar compounds with biological targets. These studies often reveal insights into binding affinities and potential therapeutic windows.

Table 3: Summary of Research Findings on Similar Compounds

Study FocusFindingsReference
Molecular DockingIdentified key binding sites on target proteins
Anti-inflammatory EffectsSignificant reduction in cytokine levels
Antimicrobial ActivityMIC values indicating effective inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate, and what key reaction conditions are involved?

  • Methodological Answer : The synthesis typically involves amidation and esterification steps. For the amidation step, reacting 2-aminoterephthalic acid derivatives with 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions is common. Subsequent esterification with methanol and an acid catalyst (e.g., sulfuric acid) under reflux completes the process. Reaction monitoring via TLC or HPLC ensures completion, with purification by column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Diagnostic signals include the methoxy group (~δ 3.8 ppm in ¹H NMR), aromatic protons (δ 6.8–8.2 ppm), and ester carbonyls (~δ 165–170 ppm in ¹³C NMR).
  • FT-IR : Key peaks include N-H stretching (~3300 cm⁻¹), ester C=O (~1720 cm⁻¹), and amide C=O (~1660 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ and fragmentation patterns consistent with the ester and amide groups. X-ray crystallography may resolve stereochemical ambiguities .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. Avoid incompatible reagents (strong oxidizers, bases). Store in airtight containers away from moisture. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize side products during the amidation step?

  • Methodological Answer : Optimize stoichiometry (1:1.05 molar ratio of amine to acyl chloride) and use slow addition of acyl chloride to prevent overheating. Catalytic DMAP (4-dimethylaminopyridine) enhances acylation efficiency. Solvent choice (e.g., dichloromethane or THF) and low temperatures (0–5°C) reduce hydrolysis side reactions. Post-reaction quenching with ice-cold water and extraction with ethyl acetate improves purity .

Q. What strategies are effective for resolving and quantifying diastereomeric impurities in terephthalate derivatives?

  • Methodological Answer : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for separation. For quantification, prepare calibration curves using isolated diastereomers. Alternatively, employ ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers. Dynamic kinetic resolution during synthesis, using asymmetric catalysts, can preemptively reduce impurity formation .

Q. How does the 4-methoxybenzoyl amino group influence electronic properties and reactivity in derivatization reactions?

  • Methodological Answer : The electron-donating methoxy group increases electron density on the benzoyl ring, enhancing nucleophilic aromatic substitution (e.g., nitration, halogenation) at the para position. In contrast, the amide group directs electrophilic attacks to the ortho position of the terephthalate core. DFT calculations (B3LYP/6-31G*) can model charge distribution and predict sites for functionalization .

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